Boc-Cys(Mbzl)-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Mbzl)-OH typically involves the protection of the amino group of cysteine with a Boc group and the thiol group with a 4-methylbenzyl group. The process generally follows these steps:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Thiol Group: The thiol group is protected by reacting it with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-Cys(Mbzl)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the 4-methylbenzyl group can be removed using hydrogenation or other reductive conditions.
Substitution Reactions: The thiol group, once deprotected, can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: TFA for Boc group removal; hydrogenation (Pd-C, H2) for 4-methylbenzyl group removal.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Deprotected Cysteine Derivatives: Removal of protecting groups yields free cysteine derivatives.
Substituted Cysteine Derivatives: Reaction with electrophiles yields various substituted cysteine derivatives.
Scientific Research Applications
Boc-Cys(Mbzl)-OH is extensively used in scientific research, particularly in the fields of:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, allowing for the selective protection and deprotection of cysteine residues.
Protein Engineering: Used in the modification of proteins to introduce specific functional groups or labels.
Drug Discovery: Employed in the synthesis of peptide-based drugs and in the development of new therapeutic modalities.
Bioconjugation: Utilized in the covalent attachment of cysteine residues to various biomolecules, aiding in the study of biological processes.
Mechanism of Action
The primary function of Boc-Cys(Mbzl)-OH is to protect the amino and thiol groups of cysteine during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the 4-methylbenzyl group protects the thiol group. Upon deprotection, the free cysteine can participate in various biochemical reactions, such as forming disulfide bonds, which are crucial for protein folding and stability .
Comparison with Similar Compounds
Boc-Cys(Trt)-OH: tert-Butyloxycarbonyl-S-trityl-L-cysteine, where the thiol group is protected by a trityl group.
Boc-Cys(Acm)-OH: tert-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine, where the thiol group is protected by an acetamidomethyl group.
Comparison:
Boc-Cys(Mbzl)-OH vs. Boc-Cys(Trt)-OH: The 4-methylbenzyl group in this compound is more stable under acidic conditions compared to the trityl group in Boc-Cys(Trt)-OH.
This compound vs. Boc-Cys(Acm)-OH: The 4-methylbenzyl group provides better protection against oxidation compared to the acetamidomethyl group in Boc-Cys(Acm)-OH.
Properties
IUPAC Name |
(2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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